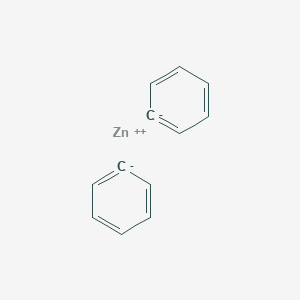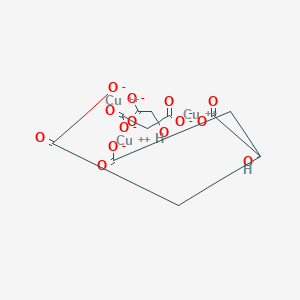
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate), also known as Cu(II)-HTP or copper-trisodium citrate, is a complex of copper ions and citrate ligands. It has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The antioxidant and anti-inflammatory effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and cyclooxygenase-2.
生化学的および生理学的効果
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a variety of biochemical and physiological effects in cell and animal models. These include reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing cognitive function. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been shown to have a protective effect against toxicants such as heavy metals and pesticides.
実験室実験の利点と制限
One advantage of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in lab experiments is its stability in aqueous solutions. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is relatively inexpensive and easy to synthesize. However, one limitation of using Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP is its low solubility in organic solvents, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP. These include:
1. Investigating the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP as a treatment for neurodegenerative diseases.
2. Exploring the mechanism of action of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in modulating oxidative stress and inflammation.
3. Studying the effects of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP on other physiological systems, such as the cardiovascular and immune systems.
4. Developing new synthesis methods for Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP that improve its solubility and stability in organic solvents.
5. Exploring the potential use of Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP in agriculture and environmental science, particularly as a pesticide or soil conditioner.
合成法
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP can be synthesized by reacting copper sulfate with sodium citrate in an aqueous solution. The reaction forms a blue precipitate, which can be further purified by filtration and drying. The resulting product is a fine powder that is soluble in water.
科学的研究の応用
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been studied for its potential applications in medicine, particularly as an antioxidant and anti-inflammatory agent. It has been shown to have a protective effect against oxidative stress and inflammation in various cell and animal models. Additionally, Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)(II)-HTP has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
17263-57-9 |
|---|---|
製品名 |
Tricopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) |
分子式 |
C12H10Cu3O14 |
分子量 |
568.8 g/mol |
IUPAC名 |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChIキー |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
正規SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
その他のCAS番号 |
10402-15-0 3164-31-6 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



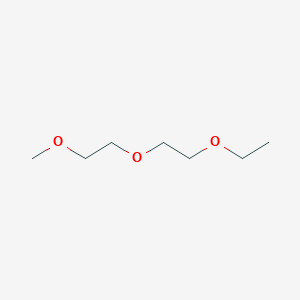
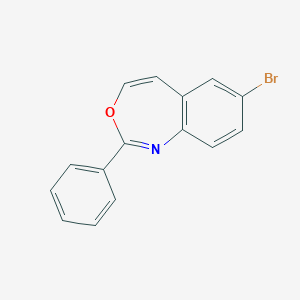
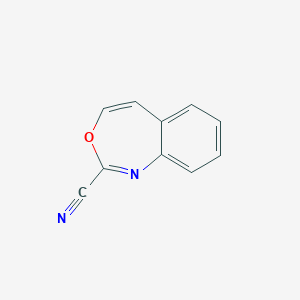

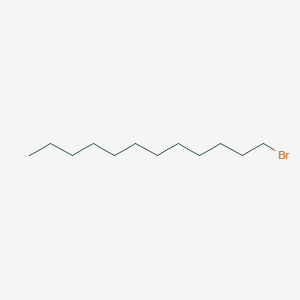
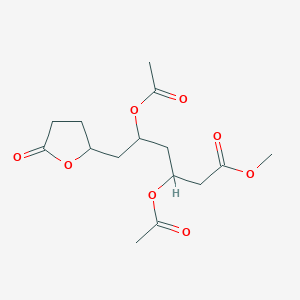
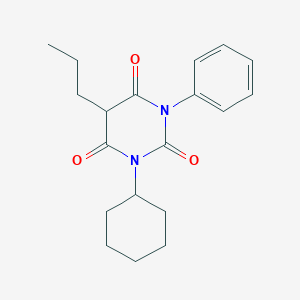
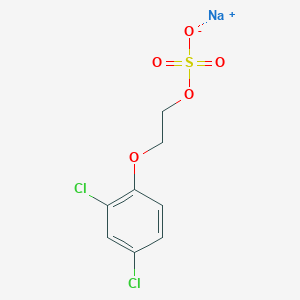
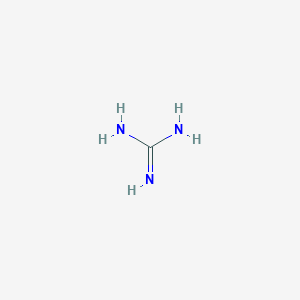
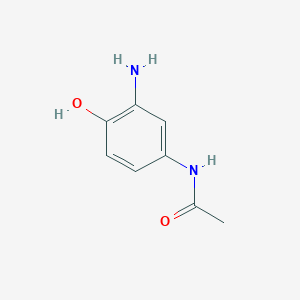
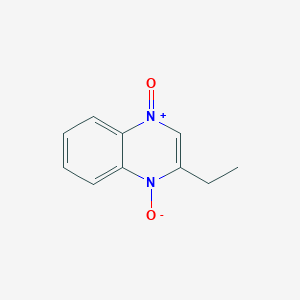
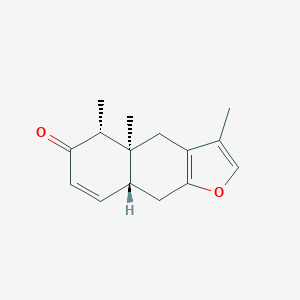
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
